molecular formula C19H20FNO5S2 B2501486 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895473-40-2

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2501486
CAS No.: 895473-40-2
M. Wt: 425.49
InChI Key: UIVRRRWSFZKUBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a sulfonamide-linked 4-fluorophenyl group and an ethyl ester moiety. The compound’s design likely aims to exploit the electron-withdrawing nature of the sulfonyl group and the fluorine atom for enhanced metabolic stability or receptor binding, as seen in related medicinal chemistry studies .

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRRRWSFZKUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FNO5SC_{17}H_{20}FNO_5S. The compound features a sulfonamide group , which is known for its ability to interact with various biological targets. The presence of the 4-fluorophenyl moiety enhances its lipophilicity and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may enhance binding affinity and specificity for certain molecular targets, modulating various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Sulfonamides are often explored for their ability to inhibit inflammatory mediators. Experimental data indicate that related compounds can reduce inflammation in various models, which may be relevant for conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Emerging research points towards the anticancer potential of this compound. Similar benzo[b]thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with analogous structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications significantly enhanced antibacterial activity. The presence of the fluorophenyl group was noted to improve efficacy .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that related compounds inhibited nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), indicating potential anti-inflammatory properties .
  • Anticancer Activity : Research on structurally similar compounds revealed IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the benzo[b]thiophene structure can lead to enhanced anticancer activity .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateYesYes
Related Sulfonamide AHighModerateLow
Related Sulfonamide BLowHighModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthesis routes, and physicochemical properties:

Compound Name & Structure Substituent Features Synthesis & Yield (%) Key Properties (Melting Point, Spectral Data) References
Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 299417-45-1) Phenoxy group instead of sulfonyl; fluorine at para position Multi-step condensation (exact yield not specified) Molecular formula: C₁₉H₂₀FNO₄S; Molar mass: 377.43 g/mol
Ethyl 2-(2-morpholinoacetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a) Morpholine ring substituent; phenyl group at position 6 Reflux in methanol (70% yield) Melting point: 189–191°C; IR peaks: 1724 cm⁻¹ (ester C=O)
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (IIIe) Benzylpiperidine substituent Ethanol reflux (65% yield) Melting point: 80–82°C; MS (m/z): M⁺ peak confirmed
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3) Cyano group at acetamido position Knoevenagel condensation (high yield) HRMS-ESI: Calculated 390.1370, Found 390.1370
Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (EU1794-2) Thiazolidinone ring; methyl group at position 6 Procedure D (yield not specified) Light yellow solid; NMR data confirmed

Key Comparative Insights

Substituent Effects on Bioactivity: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ether-linked substituents (e.g., phenoxy in ). Fluorine substitution (as in the target and ) improves metabolic stability and membrane permeability due to its electronegativity and small size .

Synthetic Flexibility: The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core (common in ) serves as a versatile intermediate. Modifications at the acetamido position (e.g., sulfonyl, cyano, or heterocyclic groups) are achieved via condensation or nucleophilic substitution . Yields for analogs range from 22% (in HFIP-mediated Petasis reactions ) to 80% (for carboxamide derivatives ), highlighting solvent and reagent-dependent efficiency.

Physicochemical Properties :

  • Melting points correlate with substituent polarity. For example, morpholine-containing 5a (189–191°C ) has a higher melting point than benzylpiperidine-derived IIIe (80–82°C ), likely due to stronger intermolecular hydrogen bonding.
  • IR and NMR data consistently confirm ester (C=O at ~1720 cm⁻¹) and amide (N–H at ~3200 cm⁻¹) functionalities across analogs .

Pharmacological Potential: Tetrahydrobenzo[b]thiophene derivatives with piperazine or morpholine substituents (e.g., IIIc, IIId ) exhibit antiplatelet or NMDA receptor modulation activities, suggesting the target compound may share similar therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include sulfonylation with 4-fluorophenylsulfonyl chloride under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–110°C for 4–6 hours . Optimization requires:

  • Solvent selection : DMSO enhances solubility of sulfonylating agents but may increase side reactions; DMF balances reactivity and stability .
  • Temperature control : Lower temperatures (50–60°C) reduce decomposition but prolong reaction time.
  • Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC) .

Q. What spectroscopic techniques are critical for structural validation, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.2–4.4 ppm (ester CH2), and δ 7.5–8.0 ppm (aromatic protons of 4-fluorophenyl) confirm substituents .
    • ¹³C NMR : Carbonyl signals at 165–170 ppm (ester and sulfonamide) validate functional groups .
  • Mass spectrometry (MS) : Molecular ion [M+H]+ matches theoretical molecular weight (e.g., 463.5 g/mol) .
  • IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-F) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

Methodological Answer:

  • Solubility : Tested in DMSO (primary stock), PBS, or ethanol using UV-Vis spectroscopy. DMSO stock concentrations >10 mM are stable at -20°C for 6 months .
  • Stability :
    • pH dependence : Stable in PBS (pH 7.4) for 24 hours; degradation observed at pH <5 .
    • Thermal stability : Decomposition above 150°C (DSC analysis) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its anti-cancer activity, and how are mechanistic studies designed?

Methodological Answer:

  • Cell lines : Use HCT-116 (colon) or MCF-7 (breast) cancer cells, with IC50 determination via MTT assays (48–72 hr exposure) .
  • Mechanistic assays :
    • Apoptosis : Annexin V/PI staining and caspase-3/7 activation .
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using competitive binding assays .
  • Dose-response : Test 0.1–100 µM with vehicle controls (e.g., 0.1% DMSO) .

Q. How can structural modifications enhance bioactivity, and what computational tools guide SAR studies?

Methodological Answer:

  • Key modifications :
    • Sulfonamide group : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve kinase binding .
    • Ester hydrolysis : Convert ethyl ester to carboxylic acid for increased hydrophilicity .
  • Computational tools :
    • Molecular docking (AutoDock/Vina) : Predict binding to ATP pockets of kinases .
    • QSAR models : Correlate logP and polar surface area with cytotoxicity .

Q. How are data contradictions resolved when biological activity varies across similar derivatives?

Methodological Answer:

  • Case example : Derivatives with chloro vs. fluoro substituents show divergent IC50 values.
    • Step 1 : Validate purity (HPLC) and stereochemistry (X-ray crystallography) .
    • Step 2 : Compare cellular uptake via LC-MS (intracellular concentration measurements) .
    • Step 3 : Assess off-target effects using transcriptomics or proteomics .

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